Liquiritin

准备方法

合成路线和反应条件

甘草甜素可以通过甘草次苷的糖基化合成。该过程涉及在特定反应条件下使用糖基供体和催化剂。 一种常用的方法是使用糖基三氯乙酰亚胺作为糖基供体,并使用路易斯酸催化剂 .

工业生产方法

在工业环境中,甘草甜素通常从甘草根中提取,采用高速逆流色谱 (HSCCC)。 提取过程通常使用乙醇作为溶剂,然后使用乙酸乙酯、甲醇和水的两相溶剂体系进行纯化 . 这种方法可以高效地分离和纯化甘草甜素,使其具有高纯度和回收率 .

化学反应分析

反应类型

甘草甜素会发生各种化学反应,包括:

氧化: 甘草甜素可以氧化形成甘草次苷.

还原: 甘草甜素的还原会导致形成二氢甘草甜素.

水解: 甘草甜素的水解会导致糖苷键断裂,生成甘草次苷和葡萄糖.

甲基化: 甘草甜素的甲基化可以生成甲基化的衍生物.

乙酰化: 甘草甜素的乙酰化会导致形成乙酰化的衍生物.

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾.

还原: 通常使用硼氢化钠等还原剂.

水解: 通常采用酸性或酶促条件进行水解.

甲基化: 碘甲烷和硫酸二甲酯是常见的甲基化试剂.

乙酰化: 乙酸酐和吡啶通常用于乙酰化反应.

主要产品

氧化: 甘草次苷.

还原: 二氢甘草甜素.

水解: 甘草次苷和葡萄糖.

甲基化: 甲基化的甘草甜素衍生物.

乙酰化: 乙酰化的甘草甜素衍生物.

科学研究应用

Anti-Inflammatory Properties

Liquiritin has been extensively studied for its anti-inflammatory effects, particularly in conditions such as osteoporosis and psoriasis.

Osteoporosis

Recent studies indicate that this compound can inhibit osteoclast formation and bone resorption induced by receptor activator of nuclear factor kappa-Β ligand (RANKL). It achieves this by attenuating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and nuclear factor of activated T-cells c1 (NFATc1) activation, which are critical in osteoclast differentiation and activity. This suggests a potential role for this compound in treating osteoporosis by curbing excessive bone resorption .

Psoriasis

In the context of psoriasis, this compound has shown promise in reducing inflammation and skin lesions. Experimental models demonstrated that this compound inhibited the progression of psoriasis both in vitro and in vivo by modulating cytokine production and immune cell interactions .

Neuroprotective Effects

This compound exhibits neuroprotective properties that are particularly relevant in ischemic conditions. Research indicates that it can mitigate oxidative stress and apoptosis in neuronal cells subjected to ischemia/reperfusion injury. For instance, this compound treatment significantly reduced infarct volumes and improved the expression of anti-apoptotic proteins in animal models of stroke . Additionally, it has been shown to protect against oxygen-glucose deprivation-induced damage by enhancing cell viability and reducing oxidative stress through activation of specific signaling pathways .

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Studies have indicated that it can induce apoptosis in various cancer cell lines while inhibiting cell proliferation. For example, this compound apioside has demonstrated cytotoxicity against human cancer cell lines such as HSC-2 and HSC-3 . These findings suggest that this compound may serve as a complementary therapeutic agent in cancer treatment.

Dermatological Applications

The skin-brightening properties of this compound have made it a subject of interest in dermatology. It has been shown to enhance skin health by reducing oxidative stress and inflammation, which are often implicated in skin disorders . Furthermore, the application of this compound has been associated with increased production of phenolic compounds and defense-related enzymes in treated plants, indicating its potential use in enhancing plant resilience as well .

Other Therapeutic Applications

This compound's pharmacological profile extends to various other applications:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help combat oxidative stress-related diseases.

- Hepatoprotective Effects : Studies suggest that this compound may protect liver cells from damage induced by toxins and oxidative stress .

- Antitussive Effects : Traditionally used in Chinese medicine, this compound is recognized for its ability to alleviate coughs .

Summary Table of this compound Applications

作用机制

甘草甜素通过各种分子靶点和途径发挥其作用:

相似化合物的比较

生物活性

Liquiritin, a flavonoid derived from the roots of Glycyrrhiza species, particularly Glycyrrhiza uralensis, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the various biological effects of this compound, focusing on its neuroprotective, antidepressant, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Pharmacokinetics

This compound is a flavanone glycoside, primarily known for its role as an active component in traditional Chinese medicine. Its chemical structure facilitates various interactions within biological systems, leading to multiple pharmacological effects. Recent studies have characterized the metabolic profile of this compound, identifying 76 metabolites in rats, which include phase I and phase II metabolites such as oxidation and glucuronidation products. Understanding these metabolic pathways is crucial for elucidating this compound's mechanisms of action and therapeutic potential .

Neuroprotective Effects

This compound exhibits significant neuroprotective properties attributed to its antioxidant capabilities. A study demonstrated that this compound enhances cell survival by increasing the expression of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme involved in protecting against oxidative stress. In vitro experiments revealed that this compound could ameliorate cytotoxicity induced by menadione sodium bisulfate in a dose-dependent manner .

Table 1: Neuroprotective Mechanisms of this compound

Antidepressant Activity

Research has shown that this compound possesses antidepressant effects, particularly in models of chronic unpredictable mild stress (CUMS). In various animal studies, administration of this compound significantly improved behavioral outcomes such as increased sucrose consumption and reduced immobility time in forced swimming tests. The compound appears to modulate neurotransmitter levels, including serotonin (5-HT) and norepinephrine (NE), thereby alleviating depressive symptoms .

Table 2: Effects of this compound on Depression Models

| Study | Dosage | Key Findings |

|---|---|---|

| Guo et al. | 40 mg/kg | Increased sucrose consumption and body weight |

| Zhao et al. | 10-40 mg/kg | Reduced immobility time in TST and FST |

| Liu et al. | 20 mg/kg | Enhanced memory performance in EPM |

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects through the inhibition of various signaling pathways. It has been shown to reduce inflammation by inhibiting the MAPK and TLR4/MyD88 pathways, leading to decreased tissue damage in models of coronary heart disease . Additionally, this compound has demonstrated efficacy in alleviating pain associated with bone cancer by targeting the CXCL1/CXCR2 signaling pathway .

Table 3: Anti-inflammatory Mechanisms of this compound

| Pathway | Effect | Reference |

|---|---|---|

| MAPK Pathway | Reduced inflammation and tissue damage | |

| CXCL1/CXCR2 Pathway | Alleviated mechanical allodynia | |

| NF-κB Activation | Diminished inflammatory response |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly regarding its ability to inhibit cancer cell proliferation. This compound has shown cytotoxic effects against several cancer cell lines, including colon carcinoma (CT-26) and liver cancer (HepG2). Its mechanism involves upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .

Table 4: Anticancer Effects of this compound

属性

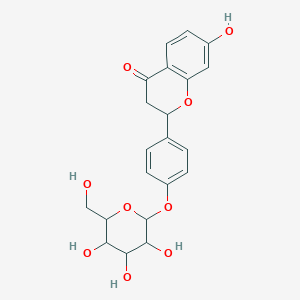

IUPAC Name |

7-hydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-4-1-10(2-5-12)15-8-14(24)13-6-3-11(23)7-16(13)29-15/h1-7,15,17-23,25-27H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMKZLAVQYISIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Liquiritin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

551-15-5 | |

| Record name | Liquiritin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212 °C | |

| Record name | Liquiritin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。